2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(1-methoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBVWDXWWBOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its unique structure, featuring a carboxylic acid group and a methoxyethyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H9NO3S
- Structure : The compound consists of a five-membered thiazole ring with a carboxylic acid and methoxyethyl groups attached.
The biological activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
Biological Activity Overview
Research indicates that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid demonstrates significant biological activity across several domains:
Antimicrobial Properties
A study evaluated the antimicrobial activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed promising results, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values indicated significant antiproliferative activity.
- HCT-116 (Colon Cancer) : The compound showed effective inhibition of cell growth.
These findings suggest that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid could serve as a lead compound for developing new anticancer therapies.
Comparative Analysis with Related Compounds
The biological activity of 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid | Ethoxy group instead of methoxy group | Moderate antimicrobial activity |
| 2-Amino-5-(2-methoxyethyl)-thiazole-4-carboxylic acid | Contains an amino group | Enhanced anticancer properties |
| 5-Methylthiazole-4-carboxylic acid | Methyl substitution on the thiazole ring | Varying reactivity and potential therapeutic uses |
This table illustrates how modifications in the structure can lead to variations in biological activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid, have demonstrated potent antimicrobial properties. Research indicates that thiazole compounds exhibit significant activity against various bacterial strains. For instance, a study highlighted that thiazole derivatives showed enhanced antibacterial effects compared to traditional antibiotics like oxytetracycline, with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL against Gram-positive and Gram-negative bacteria .
Antiviral Properties
Recent investigations into thiazole derivatives have also revealed their potential as antiviral agents. Specifically, compounds related to thiazoles have been evaluated for their efficacy against HIV-1 integrase, showcasing promising results in inhibiting viral replication . The structural modifications in thiazole compounds can lead to enhanced binding affinities, making them suitable candidates for further drug development.
Agricultural Applications
Fungicides and Herbicides
Thiazole derivatives are being explored for their fungicidal and herbicidal properties. The incorporation of the thiazole ring into agrochemical formulations has been shown to improve efficacy against a range of plant pathogens. For example, compounds with similar structures have been reported to inhibit fungal growth effectively, suggesting that 2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid could be developed into a novel agricultural fungicide .
Materials Science
Polymer Additives
In materials science, thiazole derivatives are being investigated as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them attractive for use in various industrial applications. The incorporation of such compounds can lead to improved performance characteristics in polymers used for packaging and construction materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted on various thiazole derivatives demonstrated that modifications in the side chains significantly affected their antibacterial activity. The study found that introducing different substituents at the 4-position of the thiazole ring enhanced the compound's potency against resistant bacterial strains .
Case Study 2: Agricultural Development
Field trials utilizing thiazole-based fungicides showed a marked reduction in crop diseases caused by fungal pathogens. The application of these compounds resulted in improved yield and quality of crops such as wheat and corn, indicating their potential role in sustainable agriculture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
